molecular formula C11H13N5O2 B2994361 6-hydroxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034447-77-1

6-hydroxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2994361
CAS No.: 2034447-77-1
M. Wt: 247.258
InChI Key: SDFUGGQSRVUWOK-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 247.258. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-8-12-2-4-16(8)5-3-13-11(18)9-6-10(17)15-7-14-9/h2,4,6-7H,3,5H2,1H3,(H,13,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFUGGQSRVUWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Hydroxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₉H₁₃N₇O
Molecular Weight219.25 g/mol
CAS Number38668-46-1

This compound features a pyrimidine core substituted with a hydroxyl group and an imidazole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit promising anticancer properties. The following mechanisms have been proposed based on various studies:

  • Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of protein kinases involved in cancer progression. For instance, compounds similar to this structure have shown inhibitory effects on Aurora A kinase and Janus kinases (JAK1 and JAK2), which are crucial in cell signaling pathways related to cancer cell proliferation and survival .
  • Pro-apoptotic Effects : The ability to induce apoptosis in cancer cells has been observed in several studies, suggesting that these compounds can activate the caspase cascade leading to programmed cell death .
  • Anti-angiogenesis : Some derivatives have demonstrated anti-angiogenic properties by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which is essential for tumor growth and metastasis .

Antimicrobial Activity

Research has also explored the antimicrobial potential of imidazole-containing compounds. The presence of the imidazole ring in this compound may contribute to its activity against various pathogens:

  • Inhibition of Mycobacterium tuberculosis : Compounds with similar structures have been tested for their efficacy against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (MIC) below 20 µM for some derivatives .
  • Low Cytotoxicity : In vitro studies reported that certain derivatives exhibited low cytotoxicity against HepG2 liver cells, indicating a favorable therapeutic window for further development .

Study on Anticancer Activity

In a study evaluating novel oxazolo[5,4-d]pyrimidines, it was found that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These findings suggest that modifications similar to those present in this compound could yield compounds with increased anticancer activity .

Study on Antimicrobial Efficacy

Another study focused on testing a library of imidazole derivatives against Mycobacterium tuberculosis. The results indicated that several compounds exhibited potent activity with minimal cytotoxic effects, supporting the hypothesis that imidazole-containing compounds can serve as effective antimicrobial agents .

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